

A Comparative Analysis of the Explosive Properties of 2,4-Dinitrotoluene and Trinitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrotoluene

Cat. No.: B7769740

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparative analysis of the explosive properties of **2,4-Dinitrotoluene** (DNT) and 2,4,6-Trinitrotoluene (TNT). The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by experimental data.

Introduction

2,4-Dinitrotoluene (DNT) and 2,4,6-Trinitrotoluene (TNT) are both nitroaromatic compounds with well-established explosive properties. While TNT has historically been the benchmark for explosive power, DNT also exhibits significant energetic characteristics. This guide aims to provide an objective comparison of their key explosive parameters, sensitivity to external stimuli, and overall performance based on standardized testing methodologies.

Comparative Data of Explosive Properties

The following table summarizes the key explosive properties of **2,4-Dinitrotoluene** and TNT, providing a clear quantitative comparison.

Property	2,4-Dinitrotoluene (2,4-DNT)	2,4,6-Trinitrotoluene (TNT)
Chemical Formula	C ₇ H ₆ N ₂ O ₄	C ₇ H ₅ N ₃ O ₆
Molar Mass	182.13 g/mol	227.13 g/mol [1]
Density	1.52 g/cm ³ (crystal) [2]	1.654 g/cm ³ [3]
Detonation Velocity	Approx. 1.84 + 2.913 ρ (ρ = loading density in g/cm ³) (mm/ μ s) [4]	6,900 m/s (at ρ = 1.6 g/cm ³) [5]
Heat of Explosion	82-89% of TNT [2]	4,184 kJ/kg [6]
Trauzl Lead Block Test	240 cm ³ /10g [7]	300 cm ³ /10g [7]
Impact Sensitivity	> 19.6 J (Insensitive) [8]	Insensitive to shock [2] [3]
Friction Sensitivity	Very low [9]	Insensitive to friction [2] [3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Trauzl Lead Block Test

The Trauzl lead block test is a method used to measure the relative strength of an explosive.[\[5\]](#) [\[10\]](#)

Procedure:

- A 10-gram sample of the explosive, wrapped in foil, is placed into a cavity drilled into a standardized lead block (typically 200 mm in diameter and 200 mm high).[\[10\]](#)
- The cavity is then filled with sand.[\[10\]](#)
- The explosive is detonated.
- The volume of the resulting cavity is measured by filling it with water and then measuring the water's volume.

- The initial volume of the cavity is subtracted from the final volume to determine the expansion caused by the explosive. The result is expressed in cubic centimeters (cm³).[\[10\]](#)

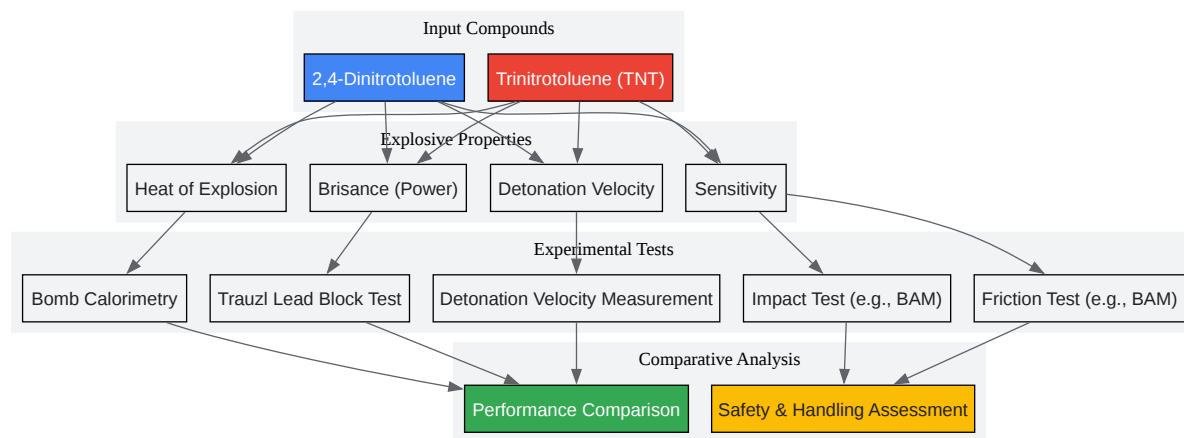
BAM Impact Sensitivity Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) impact sensitivity test determines the sensitivity of an explosive to impact energy.

Procedure:

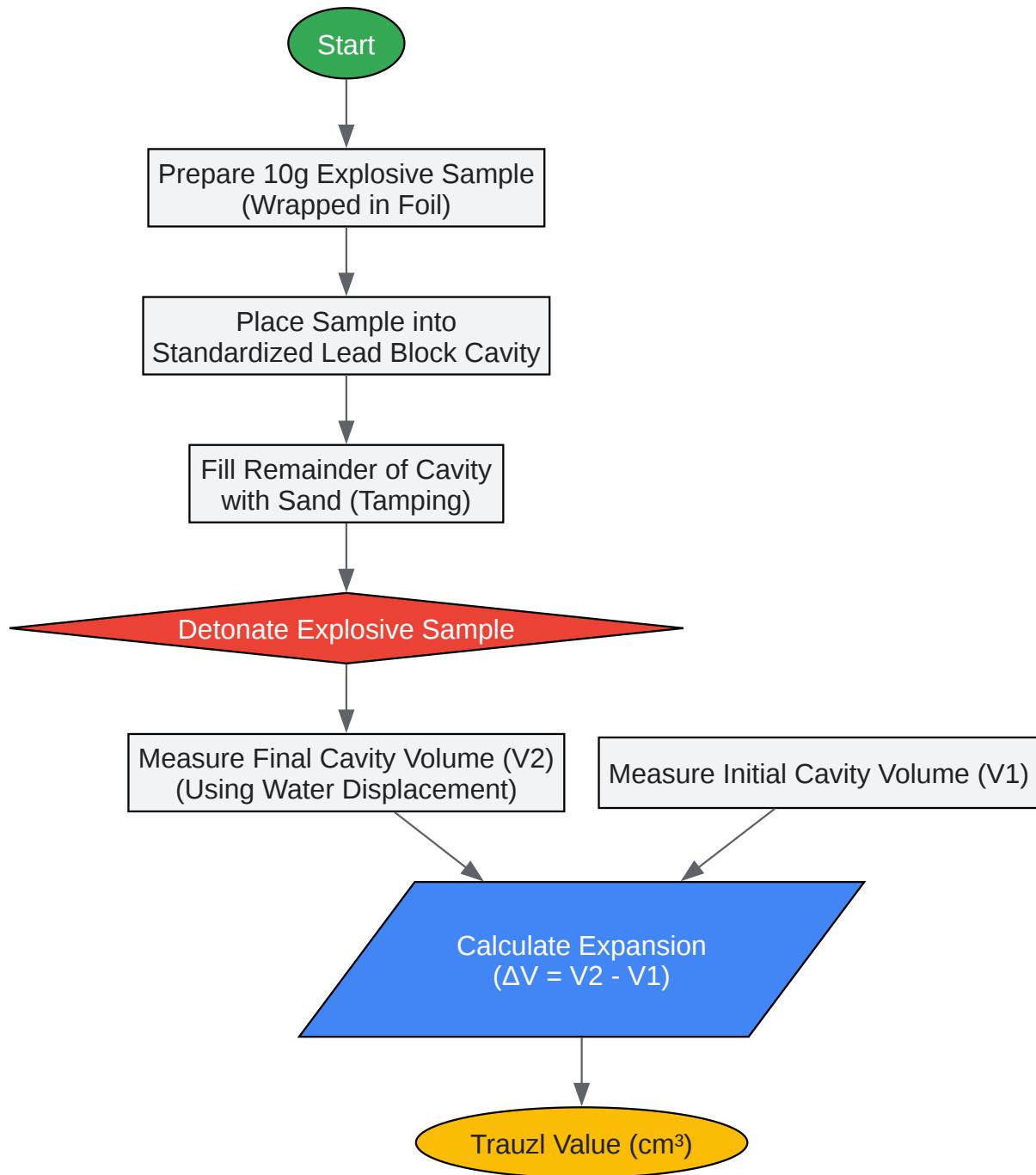
- A small sample of the explosive is placed on an anvil.
- A specified weight is dropped from varying heights onto the sample.
- The test is repeated multiple times at different heights to determine the minimum height at which ignition or explosion occurs in a certain percentage of trials.
- The result is typically expressed in Joules (J), representing the impact energy.[\[8\]](#)

BAM Friction Sensitivity Test


The BAM friction sensitivity test assesses the sensitivity of an explosive to frictional forces.

Procedure:

- A small amount of the explosive is spread on a porcelain plate.
- A porcelain pin is placed on the sample with a specific load applied.
- The plate is then moved back and forth under the pin.
- The test is conducted with increasing loads to determine the lowest force at which ignition or explosion occurs.
- The result is expressed in Newtons (N).


Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

A logical workflow for the comparative study of explosive properties.

[Click to download full resolution via product page](#)

Experimental workflow for the Trauzl lead block test.

Conclusion

Based on the presented data, Trinitrotoluene (TNT) exhibits superior explosive power compared to **2,4-Dinitrotoluene** (DNT), as evidenced by its higher detonation velocity, heat of explosion, and Trauzl lead block test value. However, both compounds demonstrate a notable insensitivity to impact and friction, which is a desirable characteristic for safe handling and application. The explosive energy of DNT is significant, estimated to be between 82-89% of TNT.^[2] This makes DNT a potent explosive in its own right, though less powerful than the tri-nitrated derivative. The choice between these two compounds would ultimately depend on the specific performance requirements and safety considerations of the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scitoys.com [scitoys.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 9. Trauzl lead block test - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Explosive Properties of 2,4-Dinitrotoluene and Trinitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769740#a-comparative-study-of-the-explosive-properties-of-2-4-dinitrotoluene-and-tnt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com